N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S2/c1-30-11-10-25-21(29)19(32-22(25)31)18-13-6-2-5-9-16(13)26(20(18)28)12-17(27)24-15-8-4-3-7-14(15)23/h2-9H,10-12H2,1H3,(H,24,27)/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRZCTMVQSEXQN-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618077-17-1 | |
| Record name | N-(2-CHLOROPHENYL)-2-{(3Z)-3-[3-(2-METHOXYETHYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that exhibits significant biological activity. The compound's structure incorporates a thiazolidinone moiety, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have shown that derivatives of thiazolidinones exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.
A case study involving thiazolidinone derivatives demonstrated that they inhibited cell proliferation in breast cancer cell lines (MCF7) with IC50 values ranging from 10 to 30 μM. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Anti-inflammatory Activity
Thiazolidinone derivatives are also recognized for their anti-inflammatory effects. A study evaluated the anti-inflammatory potential of similar compounds using carrageenan-induced paw edema in rats. The results indicated that these compounds significantly reduced edema compared to control groups, with an optimal dose showing a reduction of inflammation by approximately 60% at 50 mg/kg .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Cytokine Production : It has been reported that thiazolidinone derivatives can downregulate pro-inflammatory cytokines like TNF-alpha and IL-6.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Phenyl Substituent Position
N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Key difference : Chlorine at the 3-position of the phenyl ring vs. 2-position in the target compound.
- Impact: Altered steric and electronic environments may affect binding to aromatic interaction sites (e.g., enzyme pockets).
Variations in Thiazolidinone Substituents
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Key difference : 4-Methylbenzyl group replaces the 2-methoxyethyl substituent.
- Methyl substitution may stabilize the thiazolidinone ring via hydrophobic interactions.
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Key difference : 2-Ethylhexyl chain introduces a branched alkyl group.
- Impact :
- Markedly increased hydrophobicity (logP), likely improving lipid bilayer partitioning but risking aggregation in aqueous media.
- Bulky substituent may hinder rotational freedom, affecting conformational stability.
Functional Group Modifications
N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide
- Key differences: Phenylsulfonyl group replaces thioxo, introducing strong electron-withdrawing effects. Phenylimino substituent at position 2 vs. thioxo in the target compound.
- Impact: Sulfonyl groups may enhance metabolic resistance but reduce nucleophilic reactivity. Imino group could form additional hydrogen bonds, altering target selectivity.
Structural and Hypothetical Property Comparison Table
Research Implications and Gaps
- Synthetic Challenges : The Z-configuration requires precise stereocontrol during synthesis, likely achieved via crystallography-guided methods (e.g., SHELX programs ).
- Hydrogen Bonding : The thioxo group in the target compound may form robust hydrogen-bonding networks, as inferred from crystal studies .
Q & A
Q. What are the established synthetic routes for this compound, and how are key intermediates validated?
The synthesis involves multi-step reactions, typically starting with condensation of 2-chloroaniline derivatives with thiazolidinone precursors. For example, coupling reactions under reflux conditions with triethylamine as a base () or using sodium hydroxide in ethanol (). Key intermediates are validated via thin-layer chromatography (TLC) and purified via recrystallization (). Final structural confirmation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify substituent positions and stereochemistry ().
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Essential methods include:
- ¹H/¹³C NMR spectroscopy : To confirm proton environments (e.g., Z-configuration of the thiazolidinone-indole moiety) and aromatic substituents ().
- IR spectroscopy : To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the thioxo and acetamide groups) ().
- Mass spectrometry : To validate molecular weight and fragmentation patterns ().
Q. What in vitro biological screening assays are commonly used to evaluate its activity?
Initial screens include:
- Enzyme inhibition assays : Testing against kinases or proteases via fluorometric/colorimetric methods (e.g., NADH-coupled assays) ().
- Antimicrobial susceptibility testing : Using MIC (minimum inhibitory concentration) protocols against Gram-positive/negative bacteria ().
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values ().
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps ().
- Temperature control : Low-temperature (-20°C) quenching prevents side reactions during sensitive steps ().
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves stereoisomers ().
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies may arise from assay variability (e.g., cell line heterogeneity) or impurities. Mitigation strategies:
- Reproducibility checks : Replicate studies using identical protocols (e.g., ATP concentration in kinase assays) ().
- Orthogonal assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and live-cell imaging for cytotoxicity ().
- Batch analysis : Use HPLC to ensure >95% purity and exclude degradants ().
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., COX-2 or EGFR kinases) ().
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories ().
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F on the phenyl ring) with activity trends ().
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Substituent variation : Modify the 2-methoxyethyl group on the thiazolidinone ring to assess steric/electronic effects ().
- Scaffold hopping : Replace the indole moiety with benzothiophene to evaluate bioisosteric effects ().
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., thioxo group) using Discovery Studio ().
Q. How is the compound’s stability under physiological conditions evaluated?
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC for hydrolysis products ().
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures ().
- Metabolic stability : Liver microsome assays (e.g., human CYP450 isoforms) to identify vulnerable sites ().
Methodological Notes
- Stereochemical considerations : The (3Z)-configuration of the thiazolidinone-indole moiety is critical for activity; X-ray crystallography (e.g., ) or NOESY NMR confirms geometry ().
- Data interpretation : Conflicting bioactivity results may reflect assay sensitivity; orthogonal methods (e.g., SPR vs. ELISA) reduce false positives ().
- Scalability : Lab-scale syntheses (mg) vs. pilot-scale (g) require adjustments in mixing efficiency and heat transfer ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
